

# IUPAC name for C8H3ClF4O

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## Compound of Interest

Compound Name:	3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Cat. No.:	B064887

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An In-depth Technical Guide to the Isomers of C8H3ClF4O

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The chemical formula C8H3ClF4O corresponds to several structural isomers, primarily substituted benzoyl chlorides, which are valuable reagents in organic synthesis. These compounds serve as critical building blocks in the development of novel pharmaceuticals and agrochemicals due to the presence of fluorine and trifluoromethyl groups, which can significantly modulate a molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the known isomers of C8H3ClF4O, their physicochemical properties, general synthetic protocols, and potential applications in research and development.

## Identification and IUPAC Nomenclature of C8H3ClF4O Isomers

The molecular formula C8H3ClF4O designates several isomers of a substituted benzoyl chloride. The core structure consists of a benzene ring substituted with a chlorocarbonyl group (-COCl), a fluorine atom (-F), and a trifluoromethyl group (-CF3). The IUPAC names of the identified isomers are determined by the relative positions of these substituents on the aromatic ring.

The primary isomers for the molecular formula C8H3ClF4O are:

- 2-Fluoro-4-(trifluoromethyl)benzoyl chloride[1][2][3]
- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride[4]
- 2-Fluoro-5-(trifluoromethyl)benzoyl chloride[5]

These compounds are reactive acylating agents and are typically used as intermediates in the synthesis of more complex molecules.

## Physicochemical Properties

The physicochemical properties of these isomers are crucial for their handling, reaction setup, and for predicting the properties of their derivatives. The available data for two of the isomers are summarized below for comparison.

Property	2-Fluoro-4-(trifluoromethyl)benzoyl chloride	4-Fluoro-2-(trifluoromethyl)benzoyl chloride
CAS Number	126917-10-0[2][3]	189807-21-4[4]
Molecular Weight	226.56 g/mol [1][3]	226.56 g/mol [4]
Boiling Point	Not specified	157 °C (lit.)[4]
Density	Not specified	1.495 g/mL at 25 °C (lit.)[4]
Refractive Index	Not specified	n <sub>20/D</sub> 1.468 (lit.)[4]
InChI Key	OOAHPLWBUUTFMV-UHFFFAOYSA-N[2]	OEYHURRIOWWRMD-UHFFFAOYSA-N[4]
Flash Point	Not specified	85 °C (185 °F) - closed cup[4]
Storage Temperature	Not specified	2-8°C[4]

## Experimental Protocols: Synthesis

The isomers of C<sub>8</sub>H<sub>3</sub>ClF<sub>4</sub>O are typically synthesized from their corresponding carboxylic acids. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry. Below is a general methodology that can be adapted for the synthesis of these specific isomers.

## General Protocol for the Synthesis of Fluoro-(trifluoromethyl)benzoyl Chlorides

This protocol describes the conversion of a substituted benzoic acid to its corresponding benzoyl chloride using thionyl chloride (SOCl<sub>2</sub>).

### Materials:

- Appropriate fluoro-(trifluoromethyl)benzoic acid (e.g., 2-fluoro-4-(trifluoromethyl)benzoic acid)
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene or dichloromethane (DCM) as solvent
- Inert gas (Nitrogen or Argon)
- Standard glassware for reflux and distillation

### Procedure:

- Reaction Setup: A round-bottom flask is charged with the fluoro-(trifluoromethyl)benzoic acid (1.0 eq) and an anhydrous solvent (e.g., toluene). The flask is equipped with a reflux condenser and placed under an inert atmosphere.
- Addition of Reagents: Thionyl chloride (typically 1.5-2.0 eq) is added to the suspension at room temperature. A catalytic amount of DMF (1-2 drops) is then carefully added.
- Reaction: The reaction mixture is heated to reflux (the temperature will depend on the solvent used) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).

- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude benzoyl chloride is then purified by fractional distillation under reduced pressure to yield the final product.

#### Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO<sub>2</sub>).
- Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

## Applications in Research and Drug Development

Acyl halides such as the isomers of C<sub>8</sub>H<sub>3</sub>ClF<sub>4</sub>O are highly valuable in medicinal chemistry and drug development. Their primary utility lies in their ability to acylate a wide range of nucleophiles, forming amides, esters, and ketones.

- **Amide Bond Formation:** The reaction with primary or secondary amines to form amides is one of the most common applications. This is a cornerstone of peptide synthesis and the creation of many drug molecules.
- **Esterification:** Reaction with alcohols yields esters, which are prevalent in many biologically active compounds and can be used as prodrugs.
- **Friedel-Crafts Acylation:** These benzoyl chlorides can be used to introduce the fluoro-(trifluoromethyl)benzoyl moiety onto another aromatic ring, creating complex diaryl ketones.

The presence of the trifluoromethyl group is particularly significant in drug design. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.<sup>[6]</sup> The fluorine substituent further modulates the electronic properties of the molecule.

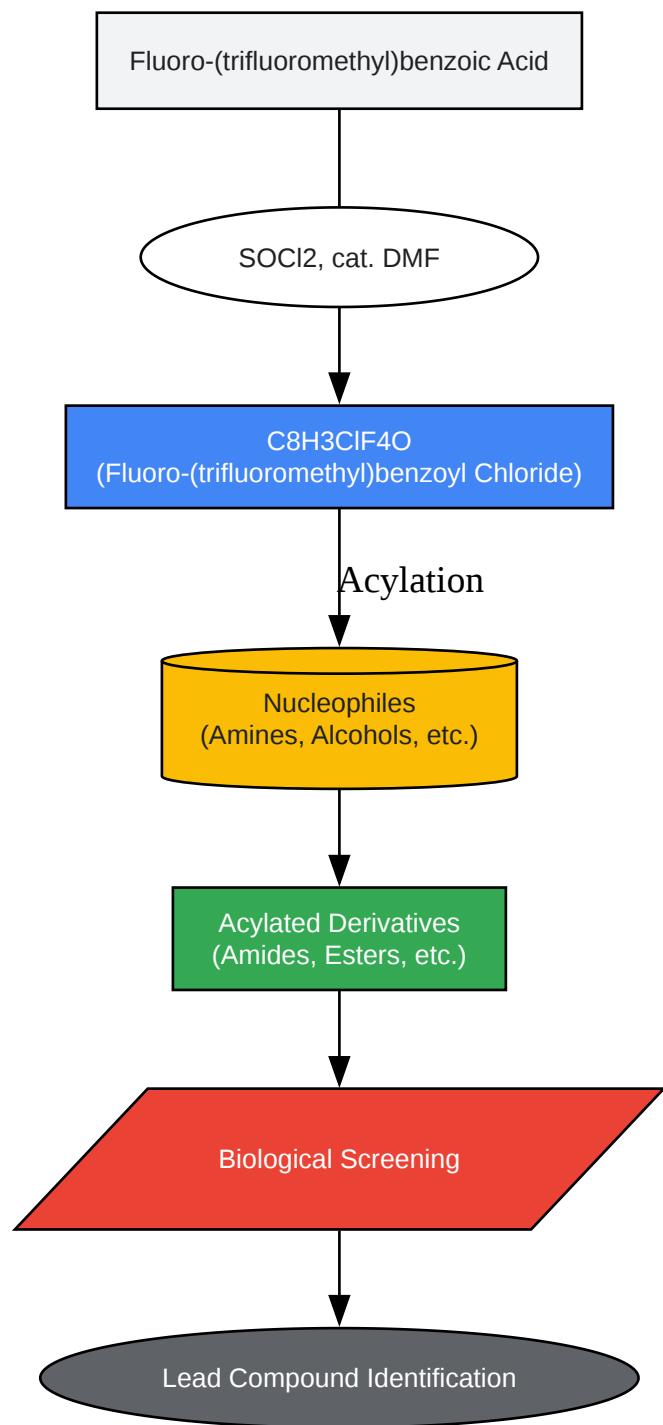
While specific signaling pathways for C<sub>8</sub>H<sub>3</sub>ClF<sub>4</sub>O isomers are not documented, their derivatives, such as benzoyl arylureas, have been investigated for insecticidal and acaricidal

activities.<sup>[7]</sup> This suggests that compounds synthesized from these building blocks could be screened for a wide range of biological activities.

## Visualizations

### Logical Workflow for Synthesis and Application

The following diagram illustrates a typical workflow from the starting carboxylic acid to the synthesis of potential drug candidates.

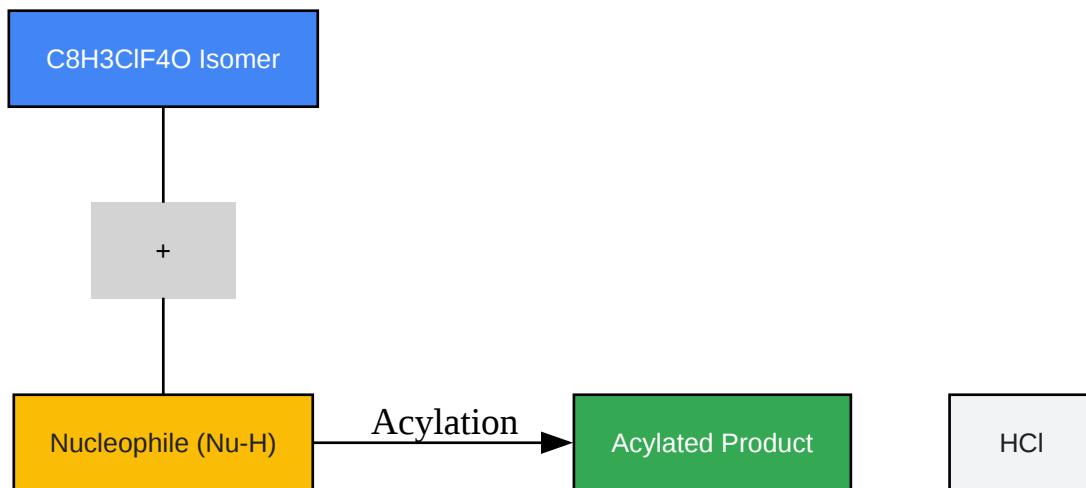


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Caption: Synthetic and screening workflow for C<sub>8</sub>H<sub>3</sub>ClF<sub>4</sub>O isomers.

## General Reaction Pathway

This diagram shows the general reaction of a C<sub>8</sub>H<sub>3</sub>ClF<sub>4</sub>O isomer with a nucleophile.



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Caption: General acylation reaction of C8H3ClF4O isomers.

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## References

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